CAG1 protein is derived from the E. coli system, where it has been utilized to investigate the mechanisms of protein synthesis. The protein's functionality has been analyzed through various experimental setups, including transfection studies in mammalian cell lines such as COS1 cells. These studies often involve the use of plasmids to express the CAG1 protein and assess its activity in vivo and in vitro.
CAG1 protein can be classified under proteins involved in translation initiation, specifically those that interact with transfer ribonucleic acid (tRNA) and messenger ribonucleic acid (mRNA) during the assembly of the ribosome complex. This classification places it within a broader category of proteins essential for gene expression regulation.
The synthesis of CAG1 protein can be achieved through several methods, including:
In transfection experiments, CAG1 is often co-expressed with other components to facilitate its proper folding and function. Techniques such as electroporation or lipofection are commonly employed to introduce plasmids into cells. In cell-free systems, optimized reaction conditions including the presence of ribonucleotides and amino acids are critical for successful protein synthesis.
The molecular structure of CAG1 protein has not been fully elucidated, but it is known to interact with specific codons during translation initiation. Its interaction with tRNA molecules is crucial for the accurate incorporation of amino acids into the growing polypeptide chain.
Structural data can be inferred from studies utilizing techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural details for CAG1 may require further investigation.
CAG1 protein participates in several key reactions during protein synthesis:
The efficiency of these reactions can be influenced by factors such as temperature, ionic strength, and the concentration of substrates. Advanced techniques like mass spectrometry are often employed to analyze these reactions quantitatively.
CAG1 functions primarily during the initiation phase of translation. It facilitates the assembly of ribosomal subunits on mRNA, ensuring that the start codon is correctly positioned for tRNA binding.
Studies have shown that mutations in CAG1 can lead to significant changes in translation efficiency and fidelity, highlighting its role as a regulatory element in protein synthesis pathways.
CAG1 protein exhibits typical characteristics associated with proteins involved in translational machinery:
The chemical properties include:
CAG1 protein has several important applications in scientific research:
CAG1 protein, first identified in Candida albicans, exhibits significant homology to heterotrimeric G-protein alpha subunits (Gα) across eukaryotic systems. Its primary sequence shares 45-60% identity with Saccharomyces cerevisiae SCG1 and mammalian Gα subunits, particularly within conserved GTPase domains essential for nucleotide binding and hydrolysis. Key motifs include:
Table 1: Conserved Motifs in CAG1 and Homologous Gα Subunits
Motif | CAG1 Sequence | SCG1 Sequence | Mammalian Gα_s | Function |
---|---|---|---|---|
G1 (P-loop) | GAGESGKST | GAGESGKSS | GAGESGKST | GTP binding |
G2 (Switch I) | DTPG | DTVG | DTSG | Conformational switch |
G3 (Switch II) | DVGGQ | DVGGQ | DCGLQ | Mg²⁺ coordination |
Central domain | VVKRSKQL | VVKRSKQL | Absent | Unknown |
In bacterial systems like Helicobacter pylori, Cag1 (a VirB8 homolog within the cag pathogenicity island) anchors the Type IV Secretion System (T4SS) to the inner membrane. Its primary structure includes:
CAG1 functions as a scaffold protein in bacterial T4SSs, forming stable interactions with multiple apparatus components:
Table 2: Structural Domains of CAG1 and Binding Partners in T4SS
Domain | Residues | Structure | Binding Partners | Function |
---|---|---|---|---|
Transmembrane | 1–25 | α-helix | Lipid bilayer | Membrane anchoring |
Periplasmic | 26–180 | α/β sandwich | CagX, CagY | Core complex assembly |
Dimerization | 80–110 | Coiled-coil | Cag1 (self) | Oligomerization |
Cytoplasmic | 181–250 | Disordered | VirB4, VirB11 | ATPase recruitment |
The central domain of eukaryotic CAG1 (residues 150–300) adopts a unique α-helical fold that enables signal transduction:
In bacterial T4SSs, Cag1’s periplasmic domain contains a conserved SAG1-like fold (β-sandwich with cupredoxin topology) that recognizes host cell receptors (e.g., integrins). This domain’s rigidity facilitates force transmission during pilus retraction, critical for effector injection [9] [10].
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